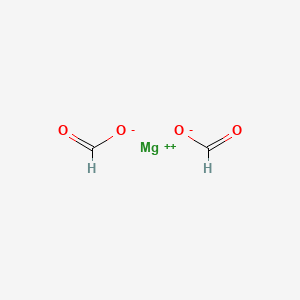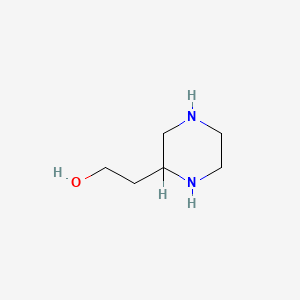
Magnesium formate
Vue d'ensemble
Description
Magnesium formate is a magnesium salt of formic acid. It is an inorganic compound consisting of a magnesium cation and formate anion . It can be prepared by reacting magnesium oxide with formic acid . The dihydrate is formed when crystallizing from the solution .
Synthesis Analysis
Magnesium formate can be synthesized by reacting magnesium oxide with formic acid . A study also presents a method for the fast synthesis of small-size magnesium formate MOF (Mg-MOF) under mild conditions by linker-free incubation in the presence of Mg(CH3COO)2⋅ 4H2O and dimethylformamide .Molecular Structure Analysis
Magnesium formate consists of a magnesium cation and formate anion . For their synthesis, various salts of magnesium carboxylic acid (formate, acetate, and propionate) were utilized. As an N-donor ligand, hexamethylenetetramine was employed. The supramolecular structures of the obtained compounds were determined and evaluated in Hirshfeld analysis .Chemical Reactions Analysis
Magnesium formate can be used for organic syntheses . It can be prepared by reacting magnesium oxide with formic acid . The dihydrate is formed when crystallizing from the solution . The dihydrate dehydrates at 105 °C to form anhydrate, then decomposes at 500 °C to produce magnesium oxide .Physical And Chemical Properties Analysis
Magnesium is a silvery white light metal. It is a typical metal in that when it loses its outermost electrons it attains the electronic structure of the inert gases; hence, it is a reactive metal . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Applications De Recherche Scientifique
Superconducting Properties : Magnesium diboride, a compound related to magnesium formate, has generated significant interest due to its superconducting properties. It is promising for fundamental research as well as immediate applications, particularly in the formation of MgB2 thin films and superconducting tunnel junctions (J.-B. Laloë, Tae Hee Kim, & J. Moodera, 2011).
Wastewater Treatment and Phosphorus Recovery : Magnesium formate plays a role in the recovery of phosphorus from wastewater. The chemical principle of magnesium ammonium phosphate (MAP) crystallization, where magnesium formate can be a component, is crucial for addressing wastewater treatment and diminishing phosphorus resources (Yinghao Liu, Sanjay Kumar, J. Kwag, & C. Ra, 2013).
Structural Studies and Crystallography : A high-resolution structural study of magnesium formate dihydrate was conducted using high-energy synchrotron radiation. This research is significant for understanding the structural properties of magnesium formate (H. Graafsma, S. O. Svensson, & A. Kvick, 1997).
Magnesium Alloys : The study of magnesium alloys, which may include magnesium formate as a component, is significant for mechanical engineering applications. Understanding the influence of alloying elements like aluminum on magnesium alloys is crucial for improving mechanical properties and heat resistance (V. Shalomeev & О. Lukianenko, 2021).
Orthopedic Implant Applications : Research into magnesium alloys, potentially involving magnesium formate, has been extensive for orthopedic applications. Magnesium alloys have advantages over other implant materials like stainless steel and titanium due to their mechanical and degradation performance (R. Radha & D. Sreekanth, 2017).
Construction Materials : The effect of magnesium formate compared with magnesium oxide on the strength enhancement of CaO-activated Class F fly ash systems was investigated. This research is relevant for understanding the role of magnesium formate in construction materials (Suh Jung‐Il, W. Yum, Sungwon Sim, Hong-Gun Park, & J. Oh, 2020).
Porous Material Development : Studies on the structure and gas sorption behavior of magnesium formate highlight its potential in developing porous materials for applications like gas storage (A. Mallick, Subhadeep Saha, Pradip Pachfule, Sudip Roy, & R. Banerjee, 2011).
Propriétés
IUPAC Name |
magnesium;diformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Mg/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDNUWQNDQDBNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Magnesium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3060320 | |
| Record name | Magnesium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Magnesium formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Magnesium formate | |
CAS RN |
557-39-1 | |
| Record name | Magnesium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium diformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B917PAF9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of magnesium formate?
A1: Magnesium formate has the molecular formula Mg(HCOO)2 and a molecular weight of 114.34 g/mol.
Q2: What are some notable structural features of magnesium formate?
A2: Magnesium formate forms a three-dimensional network structure with Mg2+ ions linked by formate anions []. The formate anions can bind to the metal center in various ways, leading to different polymorphs with unique properties [].
Q3: What spectroscopic techniques have been used to study magnesium formate?
A3: Researchers have employed various techniques, including X-ray diffraction [, , , , ], Raman spectroscopy [, , ], infrared (IR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [, ] to study the structural properties and phase transitions of magnesium formate.
Q4: Is magnesium formate thermally stable?
A4: Yes, magnesium formate exhibits good thermal stability up to approximately 417 °C [].
Q5: How does the presence of guest molecules affect the stability of α-Mg3(HCOO)6 under high pressure?
A5: Studies using in situ IR and Raman spectroscopy revealed that α-Mg3(HCOO)6 loaded with guest molecules like dimethylformamide and benzene exhibited higher stability under high pressure compared to the guest-free framework [].
Q6: What happens to the structure of α-Mg3(HCOO)6 under high pressure?
A6: While chemically stable under compression, α-Mg3(HCOO)6 undergoes an irreversible crystal-to-crystal structural transition above 2 GPa, likely forming a structure isostructural with γ-Mg3(HCOO)6 [].
Q7: Can magnesium formate be used for gas storage?
A7: Yes, magnesium formate exhibits permanent porosity and can adsorb various gases, including hydrogen (H2) [, , , , , ], carbon dioxide (CO2) [, , , , , ], methane (CH4) [, , ], and ammonia (NH3) [, ].
Q8: How efficient is magnesium formate for hydrogen storage compared to other materials?
A8: α-Mg3(HCOO)6 demonstrates a high isosteric heat of adsorption for hydrogen (6.5-7 kJ mol−1) across a wide range of surface coverage, which is one of the highest values reported []. At 77 K and 760 Torr, γ-Mg3(HCOO)6 achieved a hydrogen uptake of 1.0 wt%, higher than the 0.6 wt% observed for α-Mg3(HCOO)6 [].
Q9: What is the CO2 adsorption capacity of magnesium formate?
A9: γ-Mg3(HCOO)6 exhibits a CO2 uptake of 2.01 mmol g−1 (47.0 cc gm−1) at 298 K and 760 Torr [].
Q10: Can magnesium formate be used to separate different gases?
A10: Yes, due to its molecular sieving properties, magnesium formate can separate gas mixtures. For example, it shows selectivity for CO2 over CH4 [] and can be used to separate phosphane (PH3) from hydrogen (H2) and diphosphane (P2H4) [].
Q11: How does magnesium formate compare to other materials for phosphane storage?
A11: Magnesium formate offers a safer alternative to traditional phosphane storage methods. While PH3 is pyrophoric and toxic, PH3@α-[Mg(O2CH)2] is non-pyrophoric and stable enough for brief handling in air [].
Q12: How does particle size affect the hydrogen absorption of magnesium formate?
A12: Studies using pressure-composition-temperature measurements at room temperature indicated that Mg-formate with varying particle sizes (63-5000 μm) absorbed similar amounts of hydrogen (around 0.513 ± 0.091 wt.% at 296 K and 2.0 MPa) [].
Q13: Does magnesium formate exhibit any catalytic activity?
A13: Yes, studies have shown that supported magnesium formate can act as a catalyst in specific reactions. For example, Mg(HCO2)2/HZSM-5 acts as a dehydration catalyst, converting reactants to CO and H2O at lower temperatures [].
Q14: How does the support material influence the catalytic activity of magnesium formate?
A14: The support material significantly impacts the decomposition pathways of magnesium formate. Different supports like HZSM-5, AC, Al2O3, SiO2, and MgO lead to different reaction products [].
Q15: Can the catalytic activity of supported magnesium formate be modified?
A15: Yes, modifying the support with elements like phosphorus can alter the catalytic activity. For instance, phosphorus modification of Mg(HCO2)2/HZSM-5 partially restrains the methanation reaction [].
Q16: Have computational methods been employed to study magnesium formate?
A16: Yes, researchers have employed computational techniques like density functional theory (DFT) [, ] and Monte Carlo simulations [, ] to investigate the structural properties, electronic structure, and gas adsorption behavior of magnesium formate.
Q17: How do Monte Carlo simulations help in understanding H2 adsorption in {H[Mg(HCOO)3]⊃NHMe2}∞?
A18: Grand Canonical Monte Carlo (GCMC) simulations helped determine the H2 adsorption sites within the framework cavities of {H[Mg(HCOO)3]⊃NHMe2}∞, revealing that H2 molecules are primarily influenced by packing effects and don't exhibit strong site specificity [].
Q18: Does magnesium formate exhibit any phase transitions?
A19: Yes, magnesium formate demonstrates several phase transitions. For example, [(CH3)2NH2][Mg(HCOO)3] (DMAMgF) displays an order-disorder phase transition around 260 K, characterized by a change in the dynamics of the Mn2+ ion probe as observed through electron spin resonance studies [].
Q19: How do particle size variations affect the phase transition in DMMgF?
A20: Studies revealed that reducing particle size from 2.3 μm to 180 nm in DMMgF leads to a decrease in the phase transition temperature and a broadening of the thermal hysteresis loop, attributed to surface energy contributions [].
Q20: What are the dielectric properties of imidazolium magnesium formate?
A21: Imidazolium magnesium formate exhibits dielectric relaxation, which is attributed to the reorientation movements of the imidazolium cations. The gradual freezing of these movements at low temperatures leads to activation energies ranging from 0.14 to 0.35 eV [].
Q21: How does the presence of ammonium cations impact the dielectric properties of magnesium formate frameworks?
A22: Studies on ammonium magnesium formate frameworks revealed that the order-disorder transitions of ammonium cations within the framework cavities significantly influence the dielectric properties, leading to prominent dielectric anomalies and switchable anisotropic dielectric responses [, ].
Q22: What is the historical context of magnesium formate research?
A23: Research on magnesium formate dates back to at least the mid-20th century, with early studies focusing on its crystal structure and thermal decomposition [, ]. Over time, the research focus has expanded to encompass its diverse properties and potential applications.
Q23: What are some examples of cross-disciplinary applications of magnesium formate research?
A24: Magnesium formate research draws on expertise from various disciplines, including chemistry, materials science, chemical engineering, and computational chemistry. This interdisciplinary approach has facilitated the development of novel applications in gas storage, separation, and catalysis [].
Q24: What are some future directions for magnesium formate research?
A25: Future research may explore the development of magnesium formate-based materials with enhanced gas adsorption properties, improved catalytic activity, and tailored dielectric responses. Additionally, there is growing interest in utilizing magnesium formate for sustainable applications, such as carbon capture and storage, as well as in developing environmentally friendly synthesis and processing methods [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
![6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1197702.png)





